molecular formula C12H16ClNO2 B7898420 methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride

methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride

Cat. No.: B7898420
M. Wt: 241.71 g/mol
InChI Key: HXDSVQMGMNSYNW-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. This compound is known for its unique structure, which includes a pyrrolidine ring attached to a benzoate ester. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride typically involves the esterification of 4-[(2S)-pyrrolidin-2-yl]benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride
  • Methyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride
  • Pyridinium salts

Uniqueness

Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a benzoate ester. This combination of structural features allows it to interact with a wide range of biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDSVQMGMNSYNW-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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